![molecular formula C24H27N3O5 B10995573 2-(2,5-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10995573.png)

2-(2,5-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- This compound is a mouthful, so let’s break it down. It’s a derivative of isoquinoline, a bicyclic aromatic compound.

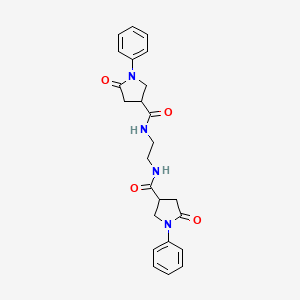

- The structure consists of:

- A 2,5-dimethoxyphenyl group (two methoxy groups attached to a phenyl ring).

- An ethylmorpholine moiety (a morpholine ring with an ethyl group attached).

- A carboxamide functional group.

- The compound’s systematic name is quite a tongue-twister, but it’s also known by its common name: Pinaverium bromide .

- Pinaverium is used as a spasmolytic agent for functional gastrointestinal disorders. It acts as an atypical calcium antagonist , restoring normal bowel function. It effectively relieves GI spasm, pain, and transit disturbances, making it a potential therapy for irritable bowel syndrome (IBS) .

Preparation Methods

- The synthetic route for pinaverium bromide involves several steps, including:

Alkylation: The 2,5-dimethoxyphenyl group is alkylated with the ethylmorpholine moiety.

Carboxamide Formation: The carboxamide group is introduced.

- Industrial production methods typically involve efficient and scalable processes to yield pinaverium bromide in high purity.

Chemical Reactions Analysis

- Pinaverium may undergo various reactions:

Oxidation: Oxidative transformations of the phenyl or morpholine groups.

Reduction: Reduction of the carbonyl group in the carboxamide.

Substitution: Substitution reactions at various positions.

- Common reagents include alkyl halides , amines , and oxidizing agents .

- Major products depend on reaction conditions and regioselectivity.

Scientific Research Applications

Chemistry: Pinaverium’s synthesis and reactivity are studied.

Biology: Investigating its effects on ion channels and cellular processes.

Medicine: Clinical trials explore its efficacy in treating IBS and other GI disorders.

Mechanism of Action

- Pinaverium acts as a calcium antagonist, inhibiting calcium influx into smooth muscle cells.

- It targets voltage-gated calcium channels, reducing muscle contraction and spasm.

- The exact pathways involved are still under investigation.

Comparison with Similar Compounds

- Pinaverium’s uniqueness lies in its combination of the phenyl, morpholine, and carboxamide moieties.

- Similar compounds include other spasmolytics and calcium channel blockers.

Properties

Molecular Formula |

C24H27N3O5 |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

2-(2,5-dimethoxyphenyl)-N-(2-morpholin-4-ylethyl)-1-oxoisoquinoline-4-carboxamide |

InChI |

InChI=1S/C24H27N3O5/c1-30-17-7-8-22(31-2)21(15-17)27-16-20(18-5-3-4-6-19(18)24(27)29)23(28)25-9-10-26-11-13-32-14-12-26/h3-8,15-16H,9-14H2,1-2H3,(H,25,28) |

InChI Key |

PVXRWGURIMZFEJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)NCCN4CCOCC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10995495.png)

![2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide](/img/structure/B10995497.png)

![5-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B10995501.png)

![3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10995503.png)

![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B10995527.png)

![N-[2-(2,1,3-benzothiadiazol-5-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10995528.png)

![N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10995536.png)

![N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide](/img/structure/B10995547.png)

![N-(1,3-benzothiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10995567.png)

![Methyl 5-methyl-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B10995568.png)